![molecular formula C10H9ClF3NO2 B14852398 Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate](/img/structure/B14852398.png)
Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 4th position, a trifluoromethyl group at the 6th position, and an ethyl acetate group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate typically involves the reaction of 4-chloro-6-(trifluoromethyl)pyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group if present.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, and primary amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, pyridine N-oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact effectively with biological membranes and enzymes. The chloro group can participate in hydrogen bonding and van der Waals interactions, contributing to the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-6-(trifluoromethyl)pyridine: Lacks the ethyl acetate group but shares similar chemical properties.
Ethyl [4-chloro-2-(trifluoromethyl)pyridin-3-YL]acetate: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
Ethyl [4-chloro-6-(trifluoromethyl)pyridin-3-YL]acetate is unique due to the specific positioning of the chloro and trifluoromethyl groups, which impart distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H9ClF3NO2 |
|---|---|
Poids moléculaire |
267.63 g/mol |
Nom IUPAC |
ethyl 2-[4-chloro-6-(trifluoromethyl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C10H9ClF3NO2/c1-2-17-9(16)3-6-5-15-8(4-7(6)11)10(12,13)14/h4-5H,2-3H2,1H3 |
Clé InChI |
CRPPMIISPVWUDY-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1=CN=C(C=C1Cl)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


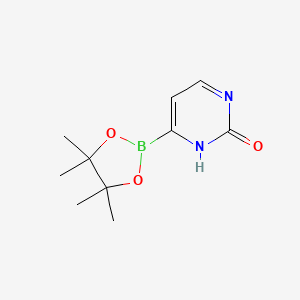
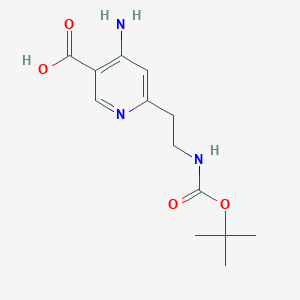

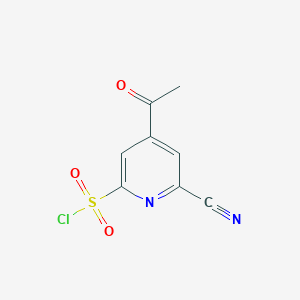
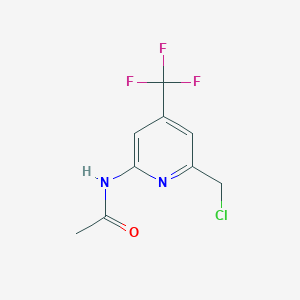
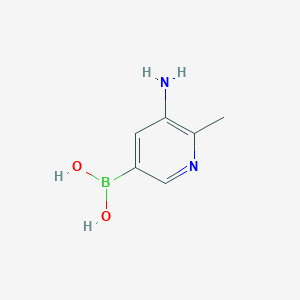


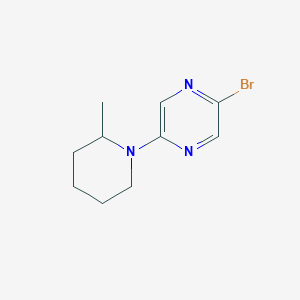


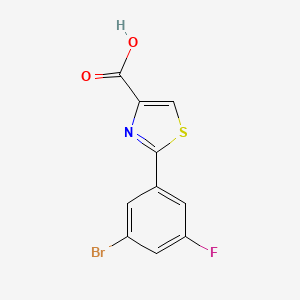
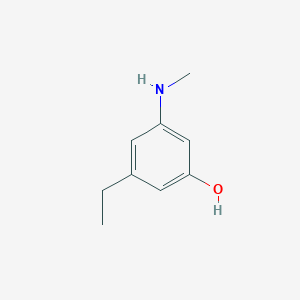
![2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2-hydroxy-4-methoxyphenyl]-1-benzofuran-6-ol](/img/structure/B14852407.png)
